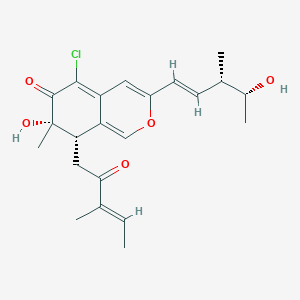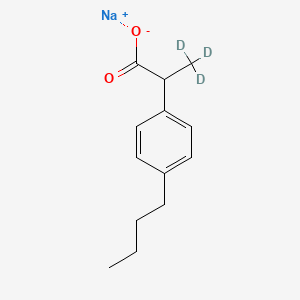
p-Butyl Ibuprofen-d3 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Butyl Ibuprofen-d3 (sodium) is a deuterated form of p-Butyl Ibuprofen sodium. Deuterium is a stable isotope of hydrogen, and its incorporation into the ibuprofen molecule can be useful for various scientific studies, including pharmacokinetic and metabolic research. This compound is often used as a reference standard in pharmaceutical research due to its high purity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Butyl Ibuprofen-d3 (sodium) involves the deuteration of p-Butyl Ibuprofen. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the complete incorporation of deuterium .
Industrial Production Methods
Industrial production of p-Butyl Ibuprofen-d3 (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
p-Butyl Ibuprofen-d3 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of p-Butyl Ibuprofen-d3 (sodium) can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
p-Butyl Ibuprofen-d3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of ibuprofen and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and rates of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ibuprofen.
Industry: Applied in the development and quality control of pharmaceutical products .
Mécanisme D'action
The mechanism of action of p-Butyl Ibuprofen-d3 (sodium) is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, fever, and inflammation. By inhibiting COX enzymes, p-Butyl Ibuprofen-d3 (sodium) reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: The non-deuterated form of p-Butyl Ibuprofen-d3 (sodium).
p-Butyl Ibuprofen: The non-deuterated form of p-Butyl Ibuprofen sodium.
Other NSAIDs: Such as naproxen and aspirin, which also inhibit COX enzymes
Uniqueness
The uniqueness of p-Butyl Ibuprofen-d3 (sodium) lies in its deuterium content, which makes it particularly useful for specific scientific studies. Deuterium-labeled compounds are valuable in research because they can be distinguished from their non-labeled counterparts using techniques such as mass spectrometry. This allows for precise tracking and analysis of the compound in biological systems .
Propriétés
Formule moléculaire |
C13H17NaO2 |
|---|---|
Poids moléculaire |
231.28 g/mol |
Nom IUPAC |
sodium;2-(4-butylphenyl)-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C13H18O2.Na/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15;/h6-10H,3-5H2,1-2H3,(H,14,15);/q;+1/p-1/i2D3; |
Clé InChI |
JOOUQMYAABLJGC-MUTAZJQDSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CCCC)C(=O)[O-].[Na+] |
SMILES canonique |
CCCCC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



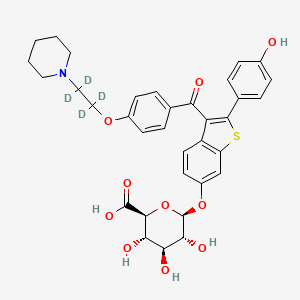
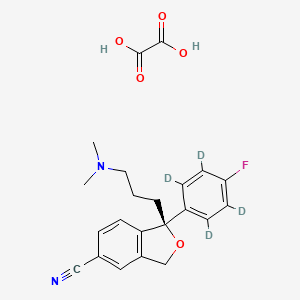
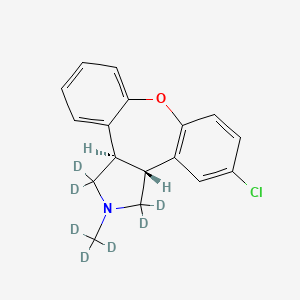

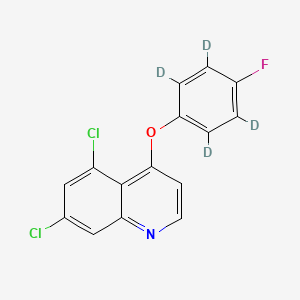
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

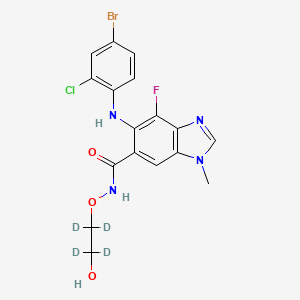
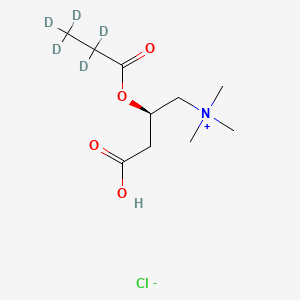
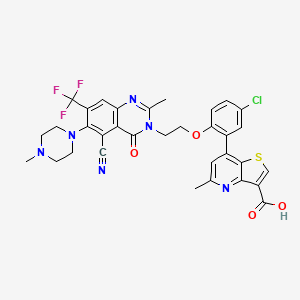
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
